molecular formula C14H13Cl2NO2 B5669230 3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methyl-4-quinolinol

3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methyl-4-quinolinol

Cat. No. B5669230
M. Wt: 298.2 g/mol
InChI Key: AJTCPRMYTWLPJP-UHFFFAOYSA-N
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Description

The compound 3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methyl-4-quinolinol is a synthetic chemical entity, part of a broader class of quinolinol derivatives. These compounds are known for their diverse chemical properties and have been the subject of numerous synthetic and analytical studies due to their relevance in various chemical and pharmaceutical applications. Although the exact compound specified is not directly mentioned in available research, related compounds provide insight into its potential chemical behavior and applications.

Synthesis Analysis

The synthesis of quinolinol derivatives typically involves multi-step reactions, including electrosynthesis and cyclization processes. For instance, the electrosynthesis approach can lead to the formation of 3,3-dichloro-4-hydroxy-1,4-disubstituted-3,4-dihydro-2(1H)-quinolinones, which suggests a method that could be adapted for synthesizing the specified compound (Batanero & Barba, 2003). Additionally, practical and large-scale synthetic approaches for related compounds underscore the feasibility of synthesizing complex quinolinol derivatives on a commercial scale (Bänziger et al., 2000).

Molecular Structure Analysis

The molecular structure of quinolinol derivatives, including their stereochemistry and conformation, can be analyzed using various spectroscopic techniques. Crystallographic analysis provides insights into the dihedral angles between different molecular planes, offering clues to the compound's reactivity and interaction potential (Shahani et al., 2010).

Chemical Reactions and Properties

Quinolinol derivatives participate in a range of chemical reactions, highlighting their versatility as synthetic intermediates. Their reactivity includes participation in Pummerer rearrangements, electrophilic substitutions, and nucleophilic additions, reflecting the rich chemistry associated with the quinoline moiety (Connor et al., 1978). Such reactions are pivotal for the further functionalization of the quinolinol core, enabling the synthesis of a wide array of derivatives with varying properties.

properties

IUPAC Name

3-(3,3-dichloroprop-2-enyl)-6-methoxy-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2/c1-8-10(4-6-13(15)16)14(18)11-7-9(19-2)3-5-12(11)17-8/h3,5-7H,4H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTCPRMYTWLPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)CC=C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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